Glucagon (hydrochloride)

Description

Molecular Composition

- Molecular formula : $$ \text{C}{153}\text{H}{226}\text{ClN}{43}\text{O}{49}\text{S} $$

- Molecular weight : 3,519.2 g/mol (calculated for the hydrochloride salt).

- IUPAC name : L-histidyl-L-seryl-L-glutaminyl-glycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparagyl-L-threonine hydrochloride.

The absence of cysteine residues precludes disulfide bond formation, distinguishing glucagon from disulfide-linked peptides like insulin. Post-translational modifications are limited to proteolytic cleavage of proglucagon by proprotein convertase 2, yielding the mature peptide.

Secondary Structure Features: Alpha-Helix Formation and Stabilization Mechanisms

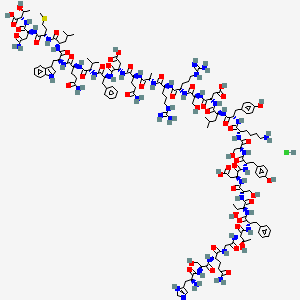

In crystalline states, glucagon adopts α-helical conformations stabilized by hydrophobic interactions and hydrogen bonding . X-ray diffraction studies (PDB: 1GCN) reveal three distinct helical segments: residues 1–6, 10–15, and 19–27. These helices are arranged in a U-shaped topology, with stabilization mechanisms including:

Key Stabilizing Factors

- Hydrophobic Core : Sidechains of phenylalanine (Phe6, Phe22), leucine (Leu14, Leu26), and methionine (Met27) form a hydrophobic cluster, reducing solvent exposure.

- Hydrogen Bonds : Intrahelical hydrogen bonds between backbone amides (e.g., Thr5–Ser8, Tyr10–Lys12) enhance helical rigidity.

- Salt Bridges : Electrostatic interactions, such as between Asp9 and Lys12, further stabilize the secondary structure.

In contrast, under amyloidogenic conditions (e.g., acidic pH), glucagon transitions to β-sheet-rich fibrils. This structural plasticity underscores the environment-dependent nature of its secondary organization.

Tertiary Structure Organization: Role of Sidechain Interactions and Disulfide Bonds

The tertiary structure of glucagon hydrochloride in crystalline form involves the packing of α-helical segments into a trimeric arrangement stabilized by hydrophobic interfaces and polar interactions . Each monomer contributes to a threefold symmetric bundle, with critical interactions including:

Intermolecular Interactions

- Hydrophobic Packing : Leu14, Leu26, and Met27 from adjacent monomers form a clustered hydrophobic core.

- Polar Contacts : Hydrogen bonds between Ser11 (backbone) and Gln20 (sidechain) facilitate trimer assembly.

- Aromatic Stacking : Tyrosine residues (Tyr10, Tyr13) participate in π-π interactions, reinforcing quaternary stability.

Notably, the absence of disulfide bonds (due to missing cysteine residues) places greater emphasis on non-covalent interactions for tertiary stability. In solution, glucagon exhibits dynamic conformational fluctuations, adopting partially folded states that retain helical propensity but lack fixed tertiary contacts.

Structural Comparison Table

| Structural Level | Key Features | Stabilizing Mechanisms |

|---|---|---|

| Primary | 29-amino acid sequence; no disulfide bonds | Peptide bonds; N-terminal HCl addition |

| Secondary | Three α-helical segments (residues 1–6, 10–15, 19–27) | Hydrophobic cores, hydrogen bonds, salt bridges |

| Tertiary | Trimeric helical bundle in crystals; dynamic conformations in solution | Hydrophobic packing, polar contacts, aromatic stacking |

Properties

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGLLHCSSVJTAN-YYICOITRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H226ClN43O49S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3519.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-82-9, 28270-04-4 | |

| Record name | Glucagon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Boc-Chemistry-Based Synthesis

The tert-butyloxycarbonyl (Boc) strategy remains the gold standard for glucagon synthesis due to its compatibility with acid-labile side-chain protections. Key steps include:

-

Resin Selection : 4-Hydroxymethyl-phenylacetamidomethyl (PAM) or 4-methylbenzhydrylamine (MBHA) resins are used as solid supports. These resins enable high coupling efficiencies (>99%) for glucagon’s hydrophobic residues (e.g., Phe6, Trp25).

-

Amino Acid Coupling : Boc-protected amino acids with side-chain protections (e.g., Arg(Tos), Asp(OcHex), Lys(2-Cl-Z)) are sequentially coupled using in situ neutralization protocols. Methionine at position 27 is often replaced with norleucine to prevent oxidation.

-

HF Cleavage : Hydrogen fluoride (HF) with p-cresol (10:0.5 v/v) at 0°C for 1 hour cleaves the peptide from the resin while removing acid-labile protections. Post-cleavage, the crude peptide is precipitated in diethyl ether and dissolved in 10% acetic acid for lyophilization.

Table 1: SPPS Conditions for Glucagon Hydrochloride

Purification and Lyophilization

Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradients of acetonitrile (30–53% B in 0.1% TFA) achieves >95% purity. The lyophilized peptide is converted to its hydrochloride salt by dissolving in 0.01 N HCl before final freeze-drying.

Recombinant DNA Synthesis of Glucagon

Escherichia coli Expression Systems

Recombinant glucagon is synthesized in E. coli strains engineered with the human glucagon gene. Post-fermentation, inclusion bodies are isolated and solubilized in 6 M guanidine-HCl. Refolding is performed in redox buffers (e.g., 2 mM glutathione) to restore the native disulfide bond between Cys4 and Cys11.

Yeast-Based Production

Saccharomyces cerevisiae systems yield glucagon with a native N-terminal histidine residue, avoiding N-terminal pyroglutamate formation common in bacterial systems. Fermentation in YPD media (20 g/L glucose) followed by cation-exchange chromatography achieves 80% recovery.

Table 2: Recombinant vs. Synthetic Glucagon Characteristics

| Property | Recombinant (E. coli) | Synthetic (SPPS) |

|---|---|---|

| Production Time | 7–10 days | 3–5 days |

| N-Terminal Integrity | 95% | 98% |

| Cost per gram | $1,200 | $2,500 |

| Regulatory Approval | FDA (Glucagen®) | USP-NF |

Chemical Modifications for Enhanced Stability

Solubility Optimization

Native glucagon’s poor solubility (0.1 mg/mL at pH 7.4) is addressed via:

Crystallization Strategies

Glucagon-Cex, a chimeric analog with exendin-4 residues, crystallizes in space group P23 (a = b = c = 48.20 Å) using 20% PEG 10,000 and 0.1 M HEPES (pH 7.5). Selenomethionyl derivatives enable multi-wavelength anomalous dispersion (MAD) phasing for structural studies.

| Condition | Degradation Rate (%/month) |

|---|---|

| 4°C (lyophilized) | <0.5% |

| 25°C (reconstituted) | 5–10% |

| 40°C (reconstituted) | 20–30% |

Aqueous Stabilization Additives

Inclusion of 0.1% sodium dodecyl sulfate (SDS) in Tris buffer (pH 8.6) suppresses fibril formation, extending shelf-life to 6 months at 4°C. Agitation during storage accelerates aggregation, necessitating surfactant-free formulations for intravenous use.

Analytical Characterization

Purity Assessment

Bioactivity Testing

HEK293 cells transfected with glucagon receptors (GCGR) show EC50 values of 0.8–1.2 nM for cAMP production, comparable to native hormone.

Regulatory and Manufacturing Considerations

Chemical Reactions Analysis

Structural and Biochemical Reactions

Glucagon hydrochloride (C153H226ClN43O49S) functions as a peptide hormone through receptor-mediated biochemical pathways. Its primary action involves binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR), triggering a cascade that elevates blood glucose .

Receptor Binding and Intracellular Signaling

-

Binding : Glucagon binds to GCGR, activating Gαs and Gq proteins .

-

cAMP Production : Gαs stimulates adenylate cyclase, converting ATP to cyclic AMP (cAMP) .

-

Protein Kinase A Activation : cAMP activates protein kinase A (PKA), which phosphorylates downstream targets:

Structural Modifications for Stability

Research has explored stereochemical inversions to enhance glucagon’s solubility and reduce aggregation. For example:

-

d-Amino Acid Substitutions : Replacing l-amino acids with d-amino acids in residues 12–23 reduced helical content by 25–33% while maintaining biological activity .

-

Solubility and Stability : Analogs like Asp28 and Asp28,Glu29 demonstrated improved solubility at pH 7.4 and resistance to degradation under physiological conditions .

| Modification | Effect | Reference |

|---|---|---|

| d-Residues (e.g., d-Leu) | Reduced helicity, improved solubility | |

| Asp28/Glu29 substitutions | Enhanced aqueous solubility at pH 7.4 |

Degradation and Metabolism

Glucagon undergoes enzymatic degradation in the liver, kidney, and plasma, with a half-life of 8–18 minutes . The hydrochloride salt form (pH 2.5–3.0) stabilizes the peptide during storage but is metabolized rapidly in vivo via proteolytic cleavage .

Degradation Pathways

-

Proteolytic Breakdown : Catalyzed by proteases in metabolic organs .

-

pH Sensitivity : Native glucagon aggregates and degrades at physiological pH, necessitating stabilization strategies like micelle encapsulation .

Formulation-Driven Chemical Interactions

Novel delivery systems leverage glucagon’s reactivity to improve efficacy and shelf-life:

Glucose-Responsive Micelles

A glucagon-micelle formulation uses phenylboronic acid (PBA) to bind glucose reversibly. When blood glucose drops:

-

Micelle Disassembly : Glucose binds to PBA, triggering micelle dissociation .

-

Glucagon Release : Conjugated glucagon (GCG-SH) is released, restoring normoglycemia within 25 minutes .

-

Enhanced Stability : The polymer conjugate stabilizes glucagon’s structure, increasing potency compared to native glucagon .

| Formulation Component | Role | Outcome |

|---|---|---|

| Phenylboronic acid (PBA) | Glucose-responsive binder | Triggered release during hypoglycemia |

| Polymer (P2) | Stabilizes glucagon conjugate | 5-fold higher activity vs. native glucagon |

Functional Groups and Reactivity

-

Amino Acid Side Chains : His, Ser, Gln, Thr, Phe, Asp, Tyr, Lys, Leu, Met residues participate in hydrogen bonding and enzymatic interactions .

-

Disulfide Bonds : Critical for structural integrity; reduction disrupts activity .

Therapeutic Implications of Chemical Reactions

The interplay of glucagon’s chemical reactions underpins its clinical utility:

-

Hypoglycemia Treatment : Rapid glycogenolysis and gluconeogenesis via PKA activation .

-

Gastrointestinal Imaging : Smooth muscle relaxation via calcium mobilization .

-

Stability Challenges : Low solubility and aggregation necessitate formulations like micelles or analogs with d-amino acids .

Key Data and Findings

Glucagon hydrochloride’s chemical reactivity is central to its physiological roles and therapeutic applications, with ongoing research optimizing its stability and delivery.

Scientific Research Applications

FDA-Approved Applications

-

Treatment of Severe Hypoglycemia

- Glucagon is FDA-approved for treating severe hypoglycemia, particularly in patients with diabetes who have lost consciousness or cannot consume carbohydrates orally. It provides a rapid increase in blood glucose levels by stimulating glycogen breakdown in the liver .

- Clinical Evidence : A study involving adults with type 1 diabetes demonstrated that glucagon effectively reversed insulin-induced hypoglycemia, achieving treatment success in nearly all participants .

- Diagnostic Aid in Radiologic Procedures

Off-Label Uses

- Management of Drug Overdoses

- Esophageal Food Impaction

- Potential Applications in Asthma and Cardiac Arrhythmias

Case Study: Efficacy in Severe Hypoglycemia

A randomized controlled trial assessed the efficacy of glucagon injection compared to traditional glucagon emergency kits. The study found that both methods achieved similar success rates in reversing hypoglycemia but noted differences in time to recovery, with injections showing slightly faster results .

Clinical Trial: Glucagon for Drug Overdose

In cases of beta-blocker overdose, glucagon administration was linked to improved outcomes compared to standard treatments alone. This highlights its role as an adjunctive therapy when conventional methods are insufficient .

Data Tables

Mechanism of Action

Glucagon (hydrochloride) exerts its effects by binding to the glucagon receptor, a G protein-coupled receptor located on the plasma membrane of target cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A, which in turn phosphorylates and activates enzymes involved in glycogenolysis and gluconeogenesis. This results in the breakdown of glycogen into glucose and the production of glucose from non-carbohydrate sources, raising blood glucose levels .

Comparison with Similar Compounds

Oxyntomodulin

- Structure: A 37-amino acid peptide derived from proglucagon, containing the full glucagon sequence plus an 8-amino acid extension .

- Receptor Affinity : Binds both GLP-1 receptors (GLP-1R) and GCGR but with lower affinity compared to native glucagon and GLP-1 .

- Indications : Investigated for obesity and diabetes due to dual receptor agonism, which promotes satiety (via GLP-1R) and increases energy expenditure (via GCGR) .

- Key Difference: Broader receptor activity but reduced potency compared to glucagon hydrochloride.

Dasiglucagon Hydrochloride

- Structure: A 29-amino acid glucagon analog with structural modifications for enhanced stability .

- Receptor Affinity: Selective GCGR agonist with comparable efficacy to glucagon hydrochloride in activating glycogenolysis .

- Indications : Approved for severe hypoglycemia. Unlike glucagon hydrochloride, it is formulated as a pre-mixed solution, eliminating reconstitution steps .

- Key Difference : Requires hepatic glycogen reserves for efficacy, making it ineffective in states of starvation or chronic hypoglycemia. Demonstrates faster onset in some studies .

Porcine/Bovine Glucagon Hydrochloride

- Structure: Identical to human glucagon in amino acid sequence but derived from animal pancreata .

- Receptor Affinity : Equivalent to recombinant human glucagon in stimulating gluconeogenesis .

- Key Difference : Sourcing from animals raises safety and regulatory concerns, unlike the synthetic production of glucagon hydrochloride .

Comparative Data Table

Clinical and Research Findings

- 84.5% adequate distention; p > 0.05) . This contrasts with its traditional use in gastrointestinal imaging, suggesting context-dependent utility.

- Pharmacokinetics : Dasiglucagon’s optimized formulation allows rapid glucose elevation (median time: 10 minutes vs. 12–15 minutes for glucagon hydrochloride) .

- Safety Profile: Glucagon hydrochloride is contraindicated in insulinoma or pheochromocytoma due to paradoxical hypoglycemia and catecholamine release, respectively .

Global Commercialization

Glucagon hydrochloride is marketed under diverse brand names (e.g., GlucaGen , BAQSIMI ) with variations in presentation (lyophilized powder, nasal spray) . Porcine glucagon remains niche due to regulatory preferences for recombinant products .

Biological Activity

Glucagon, a 29-amino acid peptide hormone produced by the alpha cells of the pancreas, plays a crucial role in glucose metabolism. Its primary function is to raise blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. This article explores the biological activity of glucagon hydrochloride, its mechanisms of action, therapeutic applications, and recent research findings.

Glucagon exerts its effects by binding to the glucagon receptor (GCGR), which activates intracellular signaling pathways. The binding initiates a cascade involving:

- Activation of G-proteins : Glucagon binding activates Gsα and Gq proteins.

- Increase in cAMP : This leads to the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels.

- Protein Kinase Activation : Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, including glycogen phosphorylase kinase.

- Glycogen Breakdown : This ultimately stimulates glycogenolysis, resulting in increased glucose release into the bloodstream .

Hypoglycemic Reversal

Glucagon is primarily used to treat severe hypoglycemia, particularly in diabetic patients. Clinical studies have demonstrated its efficacy:

- Study A : A randomized crossover study involving 70 adults with type 1 diabetes showed that glucagon effectively reversed insulin-induced hypoglycemia, achieving a significant increase in blood glucose levels within minutes .

- Pediatric Study : In a phase 3 study with 31 pediatric patients, all participants achieved a minimum increase of 25 mg/dL in blood glucose within 30 minutes post-glucagon injection .

Colonic Distention

Research has also explored glucagon's role in medical imaging. A study comparing colonic distention with and without glucagon found that glucagon significantly improved visualization during radiologic exams by relaxing the gastrointestinal tract .

Case Studies

- Severe Hypoglycemia Management : A case study involving a patient with type 1 diabetes demonstrated that glucagon administration led to rapid recovery from severe hypoglycemia, highlighting its critical role as a rescue agent in emergency situations .

- Modified Formulations : Recent developments in glucagon formulations aim to enhance stability and bioavailability. For instance, analogs with altered amino acid sequences have shown improved solubility and prolonged action compared to native glucagon, making them suitable for clinical use .

Comparative Efficacy Studies

Recent trials have compared various glucagon formulations:

Stability and Formulation Improvements

Research has focused on enhancing glucagon's stability for better clinical application:

- Modifications such as substituting specific amino acids have resulted in analogs that maintain biological activity while offering improved solubility at physiological pH levels .

- These advancements aim to create "ready-to-use" formulations that can be administered without prior reconstitution, facilitating immediate treatment for hypoglycemia .

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of glucagon hydrochloride in research settings?

Glucagon hydrochloride’s structural integrity can be assessed using high-performance liquid chromatography (HPLC) for purity testing and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation (3483 Da) . Circular dichroism (CD) spectroscopy is recommended to evaluate secondary structure stability, particularly α-helical content, which is critical for receptor binding . For batch consistency, validate methods against pharmacopeial standards, such as those outlined in bioanalytical guidelines for peptide hormones .

Q. How should researchers ensure stability of glucagon hydrochloride in experimental preparations?

Lyophilized glucagon hydrochloride is stable at controlled room temperature (15–30°C) but degrades rapidly in aqueous solutions. Reconstitute immediately before use with sterile water or pH-adjusted buffers (pH 2.5–3.5) to prevent aggregation . For long-term storage, lyophilized powder should be protected from light and humidity. Stability studies should include accelerated degradation assays (e.g., thermal stress at 40°C) and reverse-phase HPLC to monitor degradation products .

Q. What in vitro models are suitable for studying glucagon’s mechanism of action?

Primary hepatocytes or HepG2 cell lines are standard for studying glucagon’s glycogenolytic effects. Use Krebs-Ringer bicarbonate buffer with 1% BSA and 5 mM glucose to mimic physiological conditions . cAMP accumulation assays (via ELISA or FRET-based sensors) can quantify receptor activation, while siRNA knockdown of the glucagon receptor (GCGR) validates target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on glucagon’s efficacy, such as its lack of benefit in CT colonography?

The 1999 Yee et al. study found no improvement in colonic distention with glucagon (84.1% vs. 84.5% adequacy in controls) . To reconcile this with its traditional use as a smooth muscle relaxant, conduct multivariate analyses controlling for variables like bowel preparation quality and insufflation technique. Consider species-specific receptor affinity differences or alternative mechanisms (e.g., β-catenin signaling) in future studies .

Q. What methodologies address the challenges of studying glucagon’s pharmacokinetics in vivo?

Glucagon’s short half-life (<15 minutes) requires frequent sampling or continuous arterial blood collection in animal models. Radiolabeled glucagon (e.g., ¹²⁵I) enables tracking of hepatic clearance, while LC-MS/MS quantifies intact peptide in plasma . For receptor occupancy studies, use positron emission tomography (PET) with ⁶⁸Ga-labeled glucagon analogs .

Q. How can researchers investigate cross-reactivity between glucagon and related peptides (e.g., GLP-1) in receptor-binding assays?

Employ competitive binding assays using HEK-293 cells transfected with GCGR or GLP-1R. For example, glucagon shows negligible binding to GLP-1R at physiological concentrations (IC₅₀ > 1 µM), but mutagenesis studies (e.g., substituting residue 27) can identify structural determinants of specificity . Cryo-EM structures of GCGR-G protein complexes further clarify allosteric modulation .

Q. What experimental models are optimal for studying glucagon’s role in reversing β-blocker overdose?

Rodent models of propranolol overdose (e.g., 50 mg/kg oral dose) can evaluate glucagon’s cardiostimulatory effects. Monitor hemodynamic parameters (heart rate, contractility) via telemetry, and compare glucagon boluses (4 mg/kg IV) to continuous infusions . Pair with β-blocker plasma concentration assays to correlate efficacy with pharmacokinetic thresholds .

Q. How can genetic models advance understanding of glucagon’s metabolic roles beyond glucose regulation?

Knockout mice for preproglucagon (Gcg⁻/⁻) reveal glucagon’s effects on lipid metabolism and energy expenditure. CRISPR-Cas9 editing in zebrafish allows tissue-specific GCGR deletion to study hepatic vs. central nervous system pathways . For translational studies, use humanized liver mouse models to assess species-specific responses to glucagon receptor antagonists .

Q. What strategies are recommended for detecting impurities in glucagon hydrochloride formulations?

Follow ICH Q3 guidelines with HPLC-UV (220 nm) for related peptides (e.g., desamido-glucagon) and LC-MS for oxidation products (methionine sulfoxide variants) . For residual solvents, use gas chromatography with flame ionization detection (GC-FID), adhering to limits for acetonitrile (<410 ppm) and TFA (<0.1%) .

Q. How can researchers address cross-species variability in glucagon activity?

Human glucagon differs from rodent variants at position 29 (serine vs. aspartic acid), altering receptor affinity. Use species-specific analogs in preclinical studies and validate findings in primary human hepatocytes . Bioassays (e.g., cAMP stimulation in CHO-K1 cells expressing human GCGR) standardize potency measurements across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.